molecular formula C24H28Cl2N2O B1486066 1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride CAS No. 2205384-47-8

1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride

Cat. No.: B1486066
CAS No.: 2205384-47-8
M. Wt: 431.4 g/mol
InChI Key: MYHCGJSBHGCJNR-UHFFFAOYSA-N
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Description

1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure combines a pyrrolidine ring with benzyl and benzyloxyphenyl groups, offering a rich landscape for chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride typically involves multiple steps, beginning with the formation of the pyrrolidine ring This can be achieved through a Mannich reaction, where a primary amine, formaldehyde, and a ketone or aldehyde are used

Industrial Production Methods: On an industrial scale, the synthesis may be optimized by utilizing high-pressure reactors and automated sequential addition of reagents to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to facilitate the desired chemical transformations while minimizing by-product formation.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride undergoes several types of chemical reactions, including:

  • Oxidation: : Reacts with oxidizing agents to form corresponding N-oxides.

  • Reduction: : Hydrogenation can reduce benzyl or benzyloxy groups under specific conditions.

  • Substitution: : Electrophilic aromatic substitution can occur on the benzene rings.

Common Reagents and Conditions:
  • Oxidation: : Utilizes reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Reduction: : Employs hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

  • Substitution: : Uses bromine (Br₂) or other halogenating agents in the presence of a Lewis acid like aluminum chloride (AlCl₃).

Major Products Formed: The major products formed from these reactions include substituted aromatic compounds, reduced benzyl derivatives, and N-oxide variants, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor ligands, offering insights into biochemical pathways and interactions.

Medicine: In medicine, it has been investigated for its potential pharmacological properties, including neuroactivity, anti-inflammatory effects, and its role as a precursor for drug development.

Industry: In industry, its structural components can be used in the production of advanced materials, such as polymers and resins, which benefit from its rigidity and stability.

Mechanism of Action

The mechanism by which 1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride exerts its effects often involves interaction with specific molecular targets such as receptors or enzymes. The benzyl and benzyloxyphenyl groups may enhance binding affinity to these targets, leading to modulation of their activity. Pathways involved can include signal transduction mechanisms where the compound acts as an agonist or antagonist, influencing biological responses.

Comparison with Similar Compounds

Comparing 1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride with similar compounds highlights its unique features:

  • 1-Benzylpiperazine: : Shares the benzyl group but lacks the benzyloxyphenyl and pyrrolidine structure, which alters its chemical and biological properties.

  • 4-Benzylpyrrolidine: : Contains the pyrrolidine core but without the additional phenyl substitution, resulting in different reactivity and applications.

  • N-Benzylphenethylamine: : Similar benzyl-phenyl linkage but within a different structural context, leading to distinct pharmacological effects.

Conclusion

This compound is a versatile compound with applications ranging from chemical synthesis to biomedical research. Its unique structure offers a rich playground for exploring various chemical reactions, and its potential in scientific research continues to unfold.

So, anything else on your mind about this compound? Or shall we delve into another topic?

Properties

IUPAC Name

1-benzyl-4-(3-phenylmethoxyphenyl)pyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O.2ClH/c25-24-17-26(15-19-8-3-1-4-9-19)16-23(24)21-12-7-13-22(14-21)27-18-20-10-5-2-6-11-20;;/h1-14,23-24H,15-18,25H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHCGJSBHGCJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)N)C3=CC(=CC=C3)OCC4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride
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1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride
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1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride
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1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride
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1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride
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1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride

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